molecular formula C23H15ClN2O3S3 B281608 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-4-chlorobenzenesulfonamide

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-4-chlorobenzenesulfonamide

Cat. No. B281608
M. Wt: 499 g/mol
InChI Key: DSWANZLWCPACQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-4-chlorobenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is commonly referred to as BN82002 and has been studied extensively to understand its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BN82002 is not fully understood, but it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. By inhibiting COX-2, BN82002 may reduce inflammation and pain.
Biochemical and Physiological Effects:
BN82002 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and to inhibit the growth of cancer cells. BN82002 has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using BN82002 in lab experiments is its specificity for COX-2. This allows researchers to study the effects of COX-2 inhibition without affecting other pathways. However, one limitation of using BN82002 is its low solubility in water, which can make it difficult to administer in some experiments.

Future Directions

There are many potential future directions for research on BN82002. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of interest is the study of the effects of BN82002 in different animal models of disease. Additionally, researchers may investigate the potential use of BN82002 in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of BN82002 involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-naphthol to form 4-chlorobenzenesulfonic acid 1-naphthyl ester. This intermediate is then reacted with 2-mercaptobenzothiazole to form BN82002. The synthesis of BN82002 has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

BN82002 has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. BN82002 has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C23H15ClN2O3S3

Molecular Weight

499 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chlorobenzenesulfonamide

InChI

InChI=1S/C23H15ClN2O3S3/c24-14-9-11-15(12-10-14)32(28,29)26-19-13-21(22(27)17-6-2-1-5-16(17)19)31-23-25-18-7-3-4-8-20(18)30-23/h1-13,26-27H

InChI Key

DSWANZLWCPACQV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC4=CC=CC=C4S3)NS(=O)(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC4=CC=CC=C4S3)NS(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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